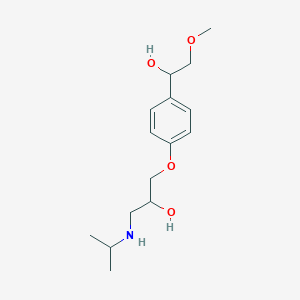

a-Hydroxymetoprolol

Beschreibung

pharmacologically active urinary metoprolol metabolite 5 to 10X less potent than metoprolol; cpd is alphthis compound; structure in first source

Eigenschaften

IUPAC Name |

1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRYBPCSEMMZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024019 | |

| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-16-6 | |

| Record name | α-Hydroxymetoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxymetoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HYDROXYMETOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C19D0413EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Metabolism of Metoprolol to α-Hydroxymetoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of metoprolol to its active metabolite, α-hydroxymetoprolol. The document details the enzymatic pathways, experimental protocols, and kinetic data associated with this critical biotransformation, offering valuable insights for researchers in drug metabolism and pharmacokinetics.

Introduction

Metoprolol, a widely prescribed beta-blocker, undergoes extensive hepatic metabolism. One of its primary metabolic pathways is α-hydroxylation, leading to the formation of α-hydroxymetoprolol. This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), making the metabolism of metoprolol a key area of study in pharmacogenetics and drug-drug interactions.[1][2][3][4] Understanding the in vitro kinetics of this transformation is crucial for predicting in vivo drug performance and potential variabilities in patient populations.

Enzymatic Pathways of Metoprolol α-Hydroxylation

The conversion of metoprolol to α-hydroxymetoprolol is primarily mediated by CYP2D6.[1][2][3] However, other cytochrome P450 isoforms, including CYP3A4, CYP2B6, and CYP2C9, have been shown to contribute to this metabolic pathway to a lesser extent, particularly when CYP2D6 activity is compromised or saturated.[1][5]

The metabolic pathway can be visualized as follows:

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for the α-hydroxylation of metoprolol, including Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and inhibition constants (Ki and IC50) for various inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for Metoprolol α-Hydroxylation

| In Vitro System | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes (HL-1) | CYP2D6 (high-affinity) | 75 | 32 | |

| Human Liver Microsomes (HL-9) | CYP2D6 (high-affinity) | 70 | 39 | |

| Rat Liver Microsomes | Cytochrome P450 | 39 | 1280 (nmol/mg protein/min) |

Table 2: Inhibition of Metoprolol α-Hydroxylation

| Inhibitor | In Vitro System | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |

| Quinidine | Human Liver Microsomes | CYP2D6 | 0.03 - 0.18 | - | |

| Ketoconazole | CYP3A4 Supersomes | CYP3A4 | - | ~0.5 (inhibition observed) | [5][6] |

| Fluoxetine | Human Liver Microsomes | CYP2D6 | 0.30 - 2.1 | - | |

| Norfluoxetine | Human Liver Microsomes | CYP2D6 | 0.30 - 2.1 | - | |

| Paroxetine | Human Liver Microsomes | CYP2D6 | 0.30 - 2.1 | - | |

| Fluvoxamine | Human Liver Microsomes | CYP2D6 | >10 | - | |

| Sertraline | Human Liver Microsomes | CYP2D6 | >10 | - | |

| Citalopram | Human Liver Microsomes | CYP2D6 | >10 | - |

Detailed Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of metoprolol.

Metoprolol α-Hydroxylation in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolism of metoprolol using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Metoprolol hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Potassium phosphate buffer, pH 7.4

-

Acetonitrile or methanol (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation:

-

Prepare a stock solution of metoprolol in a suitable solvent (e.g., water or methanol).

-

On the day of the experiment, thaw the human liver microsomes on ice.

-

Prepare the incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), the desired concentration of metoprolol, and human liver microsomes (typically 0.2-1.0 mg/mL).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis of metoprolol and α-hydroxymetoprolol concentrations by LC-MS/MS.

-

Metoprolol Metabolism in HepaRG™ Cells

HepaRG™ cells are a human-derived hepatic cell line that can be differentiated into hepatocyte-like cells, providing a valuable in vitro model for drug metabolism studies.

Materials:

-

Cryopreserved differentiated HepaRG™ cells

-

HepaRG™ Thaw, Plate, & General Purpose Medium

-

HepaRG™ Maintenance/Metabolism Medium

-

Collagen-coated culture plates

-

Metoprolol

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Thawing and Seeding:

-

Thaw the cryopreserved HepaRG™ cells according to the manufacturer's protocol.

-

Seed the cells onto collagen-coated plates at a recommended density in HepaRG™ Thaw, Plate, & General Purpose Medium.

-

-

Cell Culture and Differentiation:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

After 24-48 hours, replace the medium with HepaRG™ Maintenance/Metabolism Medium.

-

Allow the cells to differentiate for at least 7 days, with medium changes every 2-3 days, to ensure the expression of metabolizing enzymes.

-

-

Metabolism Assay:

-

On the day of the experiment, remove the culture medium and replace it with fresh, pre-warmed HepaRG™ Maintenance/Metabolism Medium containing the desired concentration of metoprolol.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

At the end of the incubation, collect the cell culture supernatant.

-

-

Sample Processing and Analysis:

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of metoprolol and α-hydroxymetoprolol in in vitro samples.

Table 3: Typical LC-MS/MS Parameters for Metoprolol and α-Hydroxymetoprolol Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Metoprolol: m/z 268.2 → 116.1α-Hydroxymetoprolol: m/z 284.2 → 132.1Internal Standard (e.g., Metoprolol-d7): m/z 275.2 → 123.1 |

| Collision Energy | Optimized for each transition |

Note: These parameters are illustrative and should be optimized for the specific instrument and analytical conditions.[11][12][13][14][15]

The following diagram illustrates a typical analytical workflow:

Conclusion

The in vitro metabolism of metoprolol to α-hydroxymetoprolol is a well-characterized process primarily driven by CYP2D6. The experimental systems and analytical methods described in this guide provide a robust framework for researchers to investigate the kinetics and inhibition of this important metabolic pathway. A thorough understanding of these in vitro parameters is essential for predicting the in vivo pharmacokinetic behavior of metoprolol and for assessing the potential for drug-gene and drug-drug interactions.

References

- 1. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions [mdpi.com]

- 5. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. youtube.com [youtube.com]

- 7. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 (CYP) enzyme induction in vitro method using cryopreserved differentiated human HepaRG™ cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of α-Hydroxymetoprolol on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of α-hydroxymetoprolol, the primary active metabolite of the widely prescribed β-blocker, metoprolol, on beta-adrenergic receptors. While metoprolol's pharmacology is well-documented, this guide focuses on elucidating the specific interactions of its key metabolite. This document synthesizes available data on receptor binding, functional antagonism, and downstream signaling pathways. Detailed experimental protocols for assessing β-receptor binding and functional activity are provided, alongside visual representations of key pathways and workflows to support researchers in the field of cardiovascular pharmacology and drug development.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist utilized in the management of a range of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Following administration, metoprolol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[2] One of its major metabolites, α-hydroxymetoprolol, is pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[3][4] Understanding the precise mechanism of action of α-hydroxymetoprolol is crucial for a complete comprehension of metoprolol's clinical efficacy and for the development of future cardiovascular therapies. This guide provides an in-depth examination of α-hydroxymetoprolol's effects at β-adrenergic receptors.

Receptor Binding Affinity and Selectivity

Table 1: Comparative Binding Affinity of Metoprolol Enantiomers at Beta-Adrenergic Receptors

| Compound | Receptor Subtype | Species | -log KD | KD (nM) | Selectivity (β1/β2) | Reference |

| (S)-Metoprolol | β1 | Guinea Pig | 7.73 ± 0.10 | ~1.86 | ~30-fold | [7] |

| β2 | Guinea Pig | 6.28 ± 0.06 | ~52.48 | [7] | ||

| (R)-Metoprolol | β1 | Guinea Pig | 5.00 ± 0.06 | ~10,000 | ~3-fold | [7] |

| β2 | Guinea Pig | 4.52 ± 0.09 | ~30,200 | [7] | ||

| α-Hydroxymetoprolol | β1 / β2 | - | Not Available | Not Available | Not Available | - |

Note: KD values for metoprolol enantiomers were derived from -log KD values presented in the source. Data for α-hydroxymetoprolol is qualitative.

Functional Antagonism and Downstream Signaling

The antagonistic action of α-hydroxymetoprolol at β1-adrenergic receptors inhibits the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine and epinephrine.

Signaling Pathway

β1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Catecholamine binding to the β1-receptor activates Gs, which in turn stimulates adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.

By competitively binding to the β1-receptor, α-hydroxymetoprolol prevents this cascade, thereby reducing the effects of sympathetic stimulation on the heart.

Functional Potency

Table 2: Comparative Functional Potency of Metoprolol and α-Hydroxymetoprolol

| Compound | Assay Type | Species | Potency Metric | Value | Reference |

| Metoprolol | In vivo β-blockade | Dog | - | - | |

| α-Hydroxymetoprolol | In vivo β-blockade | Dog | Relative Dose | 5x that of Metoprolol | |

| Metoprolol | In vitro (β1) | - | IC50/EC50 | Not specified in searched literature | - |

| α-Hydroxymetoprolol | In vitro (β1) | - | IC50/EC50 | Not Available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like α-hydroxymetoprolol with β-adrenergic receptors.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β1 or β2-adrenergic receptor in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 at a concentration near its Kd).

-

Serial dilutions of α-hydroxymetoprolol or a reference compound (e.g., metoprolol).

-

Cell membrane preparation.

-

-

Define non-specific binding by including a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of a test compound to inhibit the production of cAMP stimulated by a β-adrenergic receptor agonist.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture:

-

Culture CHO cells stably expressing the human β1 or β2-adrenergic receptor as described in section 4.1.1.

-

Seed the cells into a 96-well cell culture plate and grow to near confluency.

-

-

cAMP Accumulation Assay:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

-

Add serial dilutions of α-hydroxymetoprolol or a reference antagonist and incubate for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of a β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

-

Incubate for a further period to allow for cAMP accumulation (e.g., 30 minutes).

-

-

cAMP Quantification:

-

Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Measure the intracellular cAMP levels using a plate reader appropriate for the detection method.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

-

Fit the data using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated cAMP production.

-

Conclusion

α-Hydroxymetoprolol is a pharmacologically active metabolite of metoprolol that contributes to its overall β1-adrenergic blocking effect. While direct in vitro quantitative data on its binding affinity and functional potency are limited in the published literature, it is consistently reported to have approximately one-tenth the activity of its parent compound. The mechanism of action of α-hydroxymetoprolol mirrors that of metoprolol, involving competitive antagonism at β1-adrenergic receptors and subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological profile of α-hydroxymetoprolol and other novel β-receptor modulators. Further quantitative studies are warranted to more precisely define the binding kinetics and functional potency of this important metabolite.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. biorxiv.org [biorxiv.org]

- 7. Potency of Beta-Blockers | KnowledgeDose [knowledgedose.com]

In-Depth Technical Guide: Pharmacological Activity of α-Hydroxymetoprolol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a widely prescribed β1-selective adrenergic antagonist, undergoes extensive metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. One of its major metabolites, α-hydroxymetoprolol, is itself pharmacologically active, contributing to the overall therapeutic and potential toxic effects of the parent drug. α-Hydroxylation of metoprolol introduces a new chiral center, resulting in the formation of four distinct stereoisomers: (1'R, 2S)-α-hydroxymetoprolol, (1'S, 2S)-α-hydroxymetoprolol, (1'R, 2R)-α-hydroxymetoprolol, and (1'S, 2R)-α-hydroxymetoprolol. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological activity of these individual stereoisomers, with a focus on their interaction with β-adrenergic receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and analytical workflows.

Introduction

Metoprolol is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the β1-adrenergic blocking activity.[1] The formation of α-hydroxymetoprolol is a significant metabolic pathway, and this metabolite exhibits approximately 10% of the β1-blocking activity of metoprolol itself.[1][2] The stereochemistry of both the parent drug and the metabolic process dictates the relative abundance and pharmacological profile of the resulting α-hydroxymetoprolol stereoisomers. Understanding the distinct pharmacological properties of each stereoisomer is crucial for a complete comprehension of metoprolol's overall effect, particularly in the context of pharmacogenomic variations in CYP2D6 activity.

Stereoselective Metabolism of Metoprolol to α-Hydroxymetoprolol

The α-hydroxylation of metoprolol is a stereoselective process. In vivo and in vitro studies have demonstrated that the formation of the (1'R)-diastereomers of α-hydroxymetoprolol is favored.[2][3] This metabolic preference holds true for the metabolism of both (R)- and (S)-metoprolol. The area under the curve (AUC) ratio of (1'R)- to (1'S)-α-hydroxymetoprolol has been reported to be approximately 3.02, indicating a significant preference for the formation of the (1'R) configuration at the newly formed chiral center.[3]

Metabolic pathway of metoprolol to α-hydroxymetoprolol stereoisomers.

Pharmacological Activity of α-Hydroxymetoprolol Stereoisomers

While it is established that the α-hydroxymetoprolol metabolite possesses β1-blocking activity, there is a notable lack of publicly available, detailed quantitative data on the specific pharmacological activity of each of the four individual stereoisomers. Most studies have focused on the metabolite as a whole or have been centered on the analytical separation of the stereoisomers rather than their distinct pharmacological characterization.

It is generally understood that the β-blocking activity of aryloxypropanolamine β-blockers, such as metoprolol and its derivatives, resides primarily in the (S)-enantiomer with respect to the 2-propanolamine side chain. By extension, it is hypothesized that the (2S)-enantiomers of α-hydroxymetoprolol, namely (1'R, 2S)- and (1'S, 2S)-α-hydroxymetoprolol, would exhibit greater β1-adrenergic receptor affinity and blocking potency compared to their corresponding (2R)-enantiomers. However, without direct experimental data, this remains a well-founded but unconfirmed hypothesis.

Table 1: Summary of Known Pharmacological Data for Metoprolol and its Metabolite

| Compound | Stereoisomer(s) | Target | Activity | Quantitative Data | Reference |

| Metoprolol | (S)-Metoprolol | β1-Adrenoceptor | Antagonist | -log(Ki) = 7.73 ± 0.10 | [4] |

| (R)-Metoprolol | β1-Adrenoceptor | Antagonist | -log(Ki) = 5.00 ± 0.06 | [4] | |

| α-Hydroxymetoprolol | Mixture of Stereoisomers | β1-Adrenoceptor | Antagonist | ~10% of Metoprolol's activity | [1][2] |

Experimental Protocols

The following sections describe the general methodologies that would be employed to determine the pharmacological activity of the individual α-hydroxymetoprolol stereoisomers.

Synthesis and Separation of α-Hydroxymetoprolol Stereoisomers

The initial critical step is to obtain the four stereoisomers of α-hydroxymetoprolol in high purity. This can be achieved through stereoselective synthesis or by separation from a mixture.

Experimental Workflow for Separation:

References

- 1. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions [mdpi.com]

- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]

- 3. Stereoselective metabolism of metoprolol: enantioselectivity of alpha-hydroxymetoprolol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Hydroxymetoprolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxymetoprolol is the major active metabolite of metoprolol, a widely prescribed β1-selective adrenergic receptor antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The metabolism of metoprolol to α-Hydroxymetoprolol is a critical determinant of the drug's pharmacokinetic profile and clinical efficacy. This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to α-Hydroxymetoprolol, serving as a vital resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

α-Hydroxymetoprolol is formed via the hydroxylation of the α-carbon atom of the ethyl group on the phenoxy side chain of metoprolol. Its chemical structure is presented below:

Chemical Structure of α-Hydroxymetoprolol

A summary of the key chemical and physical properties of α-Hydroxymetoprolol is provided in the table below, facilitating easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 1-[4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl]-2-methoxyethanol | [1] |

| CAS Number | 56392-16-6 | [2] |

| Molecular Formula | C15H25NO4 | [1][2] |

| Molecular Weight | 283.36 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 68-74 °C | |

| Solubility | Soluble in DMSO | [2] |

| LogP (calculated) | 0.3 | [1] |

Metabolic Pathway of Metoprolol to α-Hydroxymetoprolol

The biotransformation of metoprolol to α-Hydroxymetoprolol is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6, in the liver.[3][4][5] This metabolic pathway is a key factor influencing the inter-individual variability in metoprolol's plasma concentrations and clinical response.[6][7] While CYP2D6 is the principal enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent to the α-hydroxylation of metoprolol.[8][9]

The metabolic conversion is a critical step in the clearance of metoprolol, with α-hydroxylation accounting for approximately 10% of the metabolic routes.[3] The resulting metabolite, α-Hydroxymetoprolol, exhibits about one-tenth of the β-blocking activity of the parent drug.[3]

Below is a diagram illustrating the metabolic pathway from metoprolol to α-Hydroxymetoprolol.

Experimental Protocols

The quantification of α-Hydroxymetoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The most widely accepted and robust analytical technique for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical experimental workflow for the analysis of α-Hydroxymetoprolol in a plasma sample.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation [10][11]

-

Objective: To remove proteins from the biological matrix (e.g., plasma, serum) that can interfere with the analysis and damage the analytical column.

-

Protocol:

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard, e.g., deuterated α-Hydroxymetoprolol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To clean up and concentrate the analyte from complex matrices like urine.

-

Protocol:

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1 mL of the urine sample (pre-treated with β-glucuronidase/arylsulfatase if necessary to cleave conjugates) onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [12][13]

-

Objective: To separate α-Hydroxymetoprolol from other components in the sample and to quantify it with high sensitivity and selectivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

α-Hydroxymetoprolol: Precursor ion (Q1) m/z 284.2 → Product ion (Q3) m/z 116.1

-

Internal Standard (e.g., α-Hydroxymetoprolol-d7): Precursor ion (Q1) m/z 291.2 → Product ion (Q3) m/z 116.1

-

-

Conclusion

This technical guide provides a comprehensive overview of α-Hydroxymetoprolol, a key metabolite of metoprolol. The presented data on its chemical properties, metabolic pathways, and detailed analytical protocols are intended to support researchers, scientists, and drug development professionals in their ongoing work. A thorough understanding of α-Hydroxymetoprolol is essential for optimizing the therapeutic use of metoprolol, developing new drug entities, and conducting precise bioanalytical studies.

References

- 1. alphthis compound | C15H25NO4 | CID 114962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]

An In-depth Technical Guide to the Solubility and pKa of α-Hydroxymetoprolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of α-Hydroxymetoprolol, a primary active metabolite of the widely prescribed β-blocker, metoprolol. Understanding the solubility and pKa of this metabolite is critical for comprehending its pharmacokinetic and pharmacodynamic profile, aiding in drug development and clinical research. This document presents quantitative data, detailed experimental protocols for its determination, and a visualization of its metabolic formation.

Core Physicochemical Data

The solubility and ionization constant (pKa) are fundamental parameters influencing a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for α-Hydroxymetoprolol.

Table 1: Solubility of α-Hydroxymetoprolol

| Parameter | Value | Source |

| Water Solubility (Predicted) | 1.43 g/L | ALOGPS[1][2] |

| Water Solubility (Predicted) | 1.43 mg/mL | ALOGPS[2] |

| Qualitative Solubility | Slightly soluble in chloroform and methanol | [3] |

| Qualitative Solubility | Soluble in DMSO | [4] |

Table 2: pKa Values of α-Hydroxymetoprolol

| Parameter | Value | Source |

| Strongest Acidic pKa | 13.55 | ChemAxon[1][2] |

| Strongest Basic pKa | 9.67 | ChemAxon[1][2] |

Metabolic Pathway of Metoprolol to α-Hydroxymetoprolol

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5][6][7][8] One of the major metabolic pathways is α-hydroxylation, which results in the formation of the pharmacologically active metabolite, α-Hydroxymetoprolol.[5][9] This pathway is stereoselective for the S-enantiomer of metoprolol.[5] α-Hydroxymetoprolol exhibits approximately one-tenth the β-blocking activity of its parent compound.[6]

Experimental Protocols

Accurate determination of solubility and pKa values is essential for drug development. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10]

Objective: To determine the equilibrium solubility of α-Hydroxymetoprolol in a specific solvent system (e.g., water, phosphate-buffered saline).

Materials:

-

α-Hydroxymetoprolol (solid)

-

Solvent of interest

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of solid α-Hydroxymetoprolol to a flask containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the flasks to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample immediately using a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of α-Hydroxymetoprolol in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility based on the measured concentration and the dilution factor.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Note: Quantification of α-Hydroxymetoprolol in Human Plasma via High-Performance Liquid Chromatography

This application note provides a detailed protocol for the quantification of α-Hydroxymetoprolol, a primary metabolite of metoprolol, in human plasma using High-Performance Liquid Chromatography (HPLC). The described methodologies are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. Its major active metabolite, α-Hydroxymetoprolol, contributes to the overall therapeutic effect. Accurate quantification of α-Hydroxymetoprolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines a robust and sensitive LC-MS/MS method for this purpose, including sample preparation, chromatographic conditions, and validation parameters.

Experimental Protocols

This section details the step-by-step procedure for the analysis of α-Hydroxymetoprolol in plasma.

1. Materials and Reagents

-

α-Hydroxymetoprolol reference standard

-

Metoprolol-d7 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-Hydroxymetoprolol and Metoprolol-d7 in methanol.

-

Working Standard Solutions: Serially dilute the α-Hydroxymetoprolol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions at desired concentrations for calibration curves and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Metoprolol-d7 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting α-Hydroxymetoprolol from plasma samples.[1][2]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma sample.

-

Add 20 µL of the 100 ng/mL Metoprolol-d7 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is another common technique for sample clean-up.[3][4][5]

-

To 1 mL of plasma, add the internal standard.

-

Add a suitable extraction solvent such as a mixture of dichloromethane and diisopropyl ether (1:1, v/v).[3]

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

4. HPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the quantification of α-Hydroxymetoprolol.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | α-Hydroxymetoprolol: m/z 284.2 → 116.1Metoprolol-d7 (IS): m/z 275.2 → 133.2 |

| Dwell Time | 200 ms |

| Source Temperature | 550°C |

Data Presentation: Summary of Quantitative Data

The following table provides a summary of quantitative data from various published HPLC methods for α-Hydroxymetoprolol quantification in plasma, allowing for easy comparison of their performance characteristics.

| Method Reference | Sample Preparation | Column | Mobile Phase | Detection | Linearity Range (ng/mL) | LOQ (ng/mL) |

| LC-MS/MS[4] | Liquid-Liquid Extraction (Ethyl acetate) | Luna CN | Water:Methanol with 0.1% Formic Acid (60:40, v/v) | ESI-MS/MS | 2-500 | 2 |

| LC-MS/MS[3] | Liquid-Liquid Extraction (Dichloromethane:Diisopropyl ether) | Chiralpak AD | Not specified | LC-MS/MS | Not specified | 0.1 |

| HPLC-Fluorescence[5] | Liquid-Liquid Extraction (Methylene chloride) | Microparticulate silica gel | Not specified | Fluorescence | Not specified | 12.5 |

| HPLC-Fluorescence[6] | Not specified | Agilent XDB-C18 | ACN-H2O-0.1%TFA | Fluorescence | 2.5-300 | 5.0 (plasma) |

| LC-Orbitrap MS[1] | Protein Precipitation (Acetonitrile) | Not specified | Gradient | Orbitrap MS | 5.0-250 µg/L | 1.0 µg/L |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of α-Hydroxymetoprolol in plasma.

Caption: Experimental workflow for α-Hydroxymetoprolol quantification.

Caption: Logical relationship from drug administration to analysis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 3. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of metoprolol and alpha-hydroxymetoprolol in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of metoprolol and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of α-Hydroxymetoprolol in Human Urine by LC-MS/MS

Introduction

Metoprolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to α-hydroxymetoprolol, which is an active metabolite.[1][2] The concentration of α-hydroxymetoprolol in biological fluids is an important indicator of metoprolol metabolism and can be influenced by genetic polymorphisms of CYP2D6.[1][3] Therefore, a robust and sensitive analytical method for the quantification of α-hydroxymetoprolol in human urine is crucial for pharmacokinetic studies and clinical monitoring.[1] This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of α-hydroxymetoprolol in human urine, providing a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive metabolism, with α-hydroxylation being a major pathway. This biotransformation is primarily catalyzed by the polymorphic enzyme CYP2D6.

Materials and Methods

Reagents and Chemicals

-

α-Hydroxymetoprolol reference standard

-

Metoprolol-d7 (internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human urine (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of α-hydroxymetoprolol from human urine.[4][5][6]

-

Thaw frozen human urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

To 200 µL of urine, add 750 µL of a precipitation solution consisting of water and acetonitrile (15:85, v/v) containing the internal standard (metoprolol-d7) at a concentration of 0.025 mg/L.[6]

-

Vortex the mixture for 5 seconds.[6]

-

Shake the mixture for 5 minutes at 1400 rpm.[6]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 250 µL of the mobile phase.[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., Agilent XDB-C18, 150mm x 4.6mm, 5µm)[7] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[2] |

| Flow Rate | 0.8 mL/min[7] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 40 °C[2] |

| Run Time | Approximately 15 minutes[4][5] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ionization Voltage | 4 kV[2] |

| Sheath Gas Pressure | 20 psi[2] |

| Auxiliary Gas Pressure | 30 psi[2] |

| Capillary Temperature | 330 °C[2] |

| MRM Transitions | α-Hydroxymetoprolol: m/z 284.1 → 116.1[2], Metoprolol-d7 (IS): m/z 275.2 → 116.2 (indicative, requires optimization) |

Experimental Workflow

The overall analytical process from sample receipt to data analysis is depicted in the following workflow diagram.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of α-hydroxymetoprolol in human urine. The method was validated for linearity, sensitivity, accuracy, and precision.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the method, based on literature values for similar matrices.[3][4][5][7]

| Parameter | α-Hydroxymetoprolol | Reference(s) |

| Linearity Range | 2 - 500 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 1.0 - 2.5 ng/mL | [4][5][7] |

| Accuracy | 89.1 - 110% | [3] |

| Precision (%CV) | ≤ 13.2% | [3] |

| Extraction Recovery | > 86.91% | [7] |

Chromatography and Specificity

The chromatographic conditions provided good separation of α-hydroxymetoprolol from endogenous urine components. The use of MRM for detection ensured high specificity and selectivity, minimizing potential interferences.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of α-hydroxymetoprolol in human urine. The simple sample preparation procedure, coupled with the high sensitivity and selectivity of the LC-MS/MS technique, makes this method suitable for high-throughput analysis in clinical and research settings. The provided protocols and performance data can be readily adapted by laboratories for pharmacokinetic studies and therapeutic drug monitoring of metoprolol.

References

- 1. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Determination of metoprolol and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of α-Hydroxymetoprolol Stereoisomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxymetoprolol is the major active metabolite of metoprolol, a widely used beta-blocker. Metoprolol is administered as a racemate, and its metabolism is stereoselective, leading to the formation of four stereoisomers of α-hydroxymetoprolol: (1'R, 2R)-, (1'R, 2S)-, (1'S, 2R)- and (1'S, 2S)-α-hydroxymetoprolol.[1] Due to the potential for different pharmacological and toxicological profiles of each stereoisomer, their effective separation and quantification are crucial in pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for this purpose. This document provides detailed application notes and protocols for the chiral separation of α-hydroxymetoprolol stereoisomers.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from various published HPLC methods for the chiral separation of α-hydroxymetoprolol stereoisomers, facilitating easy comparison of different analytical approaches.

Table 1: HPLC Methods for Chiral Separation of α-Hydroxymetoprolol Stereoisomers

| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

| Chiralcel OD | - | Hexane:Ethanol:Diethylamine (88:12:0.2) | - | - | Fluorescence | [2] |

| Chiralpak AD | - | Hexane:Ethanol:Isopropanol:Diethylamine (88:10.2:1.8:0.2) | - | 24 | Fluorescence | [3] |

| Chirobiotic T | 250 x 4.6 mm | Acetonitrile:Methanol:Methylene Chloride:Glacial Acetic Acid:Triethylamine (56:30:14:2:2, v/v) | - | - | Fluorescence (Ex: 225 nm, Em: 310 nm) | [4] |

Table 2: Chromatographic Parameters for α-Hydroxymetoprolol Stereoisomers

| Chiral Stationary Phase (CSP) | Stereoisomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |

| Chirobiotic T | IIB (diastereomer) | 7.3 | - | - |

| IIA (diastereomer) | 8.2 | - | - |

Note: Quantitative data for Resolution (Rs) and Separation Factor (α) for all four stereoisomers of α-hydroxymetoprolol are not consistently reported in the cited literature. The Chiralcel OD phase has been noted to provide high separation and resolution for metoprolol and its other metabolites, while partially resolving the four stereoisomers of α-hydroxymetoprolol.[1]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of α-hydroxymetoprolol stereoisomers by HPLC, based on established protocols.

Sample Preparation

The choice of sample preparation method depends on the biological matrix.

a) Plasma Samples (Solid-Phase Extraction - SPE) [3]

-

Condition a C2 SPE cartridge with an appropriate solvent.

-

Load 1 mL of plasma onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes (including α-hydroxymetoprolol stereoisomers) with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

b) Urine Samples (Liquid-Liquid Extraction - LLE) [3]

-

To 1 mL of urine, add an appropriate internal standard.

-

Add a suitable organic solvent (e.g., a mixture of dichloromethane and diisopropyl ether).

-

Vortex the mixture for several minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or mass spectrometric detector.

-

Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based CSPs like Chiralcel OD and Chiralpak AD, and macrocyclic glycopeptide-based CSPs like Chirobiotic T have shown success.

-

Mobile Phase: The mobile phase composition is critical for achieving chiral separation.

-

For Normal Phase mode (e.g., with Chiralcel OD or Chiralpak AD), a mixture of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol, and a basic additive like diethylamine is commonly used.[2][3]

-

For Polar Organic or Reversed-Phase modes (e.g., with Chirobiotic T), mixtures of acetonitrile, methanol, and other organic solvents with acidic and basic additives can be employed.[4]

-

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 24 °C) is important for reproducible results.[3]

-

Detection:

Data Analysis

-

Integrate the peak areas of the four α-hydroxymetoprolol stereoisomers.

-

Calculate the concentration of each stereoisomer using a calibration curve prepared with known standards.

-

Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A baseline resolution is generally indicated by an Rs value ≥ 1.5.

-

Determine the separation factor (α) for adjacent enantiomeric pairs.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in developing a chiral HPLC method.

References

- 1. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomeric separation of metoprolol and alpha-hydroxymetoprolol by liquid chromatography and fluorescence detection using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of α-Hydroxymetoprolol from Human Serum

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of α-Hydroxymetoprolol, a primary metabolite of metoprolol, from human serum samples. This method is optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

The described protocol employs a mixed-mode cation exchange SPE strategy to effectively remove endogenous serum components such as proteins, phospholipids, and salts, which can interfere with accurate quantification. The methodology ensures high recovery and reproducibility, which is critical for bioanalytical method validation.

Quantitative Data Summary

The following table summarizes the performance characteristics of methods for the analysis of α-Hydroxymetoprolol in human plasma or serum, compiled from various studies.

| Parameter | α-Hydroxymetoprolol | Metoprolol | Units | Reference |

| Linear Range | 2-500 | 2-1000 | ng/mL | [1] |

| 1-100 | 0.5-100 | ng/mL | [2] | |

| 5.0-250 | 5.0-250 | µg/L | [3] | |

| Lower Limit of Quantification (LLOQ) | 2 | 2 | ng/mL | [1] |

| 1.0 | 0.5 | ng/mL | [2] | |

| 1.0 | 2.0 | µg/L | [3] | |

| 12.5 | 3 | ng/mL | [4] | |

| Accuracy | 89.1-110 | 89.1-110 | % | [1] |

| 90.2-110 | 94.0-114 | % | [2] | |

| Precision (% CV) | ≤ 13.2 | ≤ 13.2 | % | [1] |

| 1.9-14.5 | 2.1-12.0 | % | [2] | |

| Absolute Recovery | ≥ 95 | ≥ 95 | % | [2] |

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of α-Hydroxymetoprolol from serum.

Caption: Workflow for α-Hydroxymetoprolol extraction from serum.

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the solid-phase extraction of α-Hydroxymetoprolol from human serum.

1. Materials and Reagents

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

-

Human serum

-

α-Hydroxymetoprolol analytical standard

-

Metoprolol-d7 (or other suitable internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (reagent grade)

-

Ammonium hydroxide (reagent grade)

-

Water (deionized or HPLC grade)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

2. Sample Pre-treatment

-

Thaw frozen human serum samples to room temperature.

-

Vortex the serum samples for 10-15 seconds to ensure homogeneity.

-

Pipette 500 µL of serum into a clean microcentrifuge tube.

-

Spike with an appropriate amount of internal standard solution (e.g., Metoprolol-d7).

-

Acidify the serum sample by adding 500 µL of 4% phosphoric acid in water.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

3. Solid-Phase Extraction (SPE)

The following steps should be performed using an SPE vacuum manifold.

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge by passing 2 mL of water through the sorbent bed. Ensure the sorbent does not dry out before loading the sample.

-

Sample Loading: Load the pre-treated serum supernatant onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

-

Wash Step 1 (Polar Interferences): Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

-

Wash Step 2 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

Drying: Dry the SPE cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual wash solvents.

-

Elution: Elute the α-Hydroxymetoprolol and internal standard by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

4. Post-Extraction Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the chromatographic analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS or HPLC.

This protocol provides a starting point for the extraction of α-Hydroxymetoprolol from serum. Optimization of wash and elution solvent compositions and volumes may be necessary depending on the specific SPE cartridge and analytical instrumentation used.

References

- 1. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomeric separation of metoprolol and alpha-hydroxymetoprolol by liquid chromatography and fluorescence detection using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of metoprolol and alphthis compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: α-Hydroxymetoprolol as a CYP2D6 Phenotyping Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metoprolol, a widely prescribed beta-blocker, is predominantly metabolized by the highly polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] The primary metabolic pathway mediated by CYP2D6 is the α-hydroxylation of metoprolol to its active metabolite, α-hydroxymetoprolol.[1][2] The formation of α-hydroxymetoprolol is almost exclusively catalyzed by CYP2D6, making the ratio of metoprolol to α-hydroxymetoprolol in plasma or urine a reliable indicator of CYP2D6 enzymatic activity.[1][2] Consequently, α-hydroxymetoprolol serves as an effective in vivo probe for CYP2D6 phenotyping, which is crucial for personalizing drug therapy and for drug development studies.[1][2][3]

CYP2D6 genetic polymorphisms lead to distinct phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[4][5] These phenotypes correlate with varying levels of enzyme activity, which in turn affects the plasma concentrations of metoprolol and the formation of α-hydroxymetoprolol.[6][7] Phenotyping using metoprolol and α-hydroxymetoprolol allows for the classification of individuals into these categories, predicting their response to CYP2D6-metabolized drugs.

Data Presentation

The following tables summarize quantitative data from studies investigating the pharmacokinetics of metoprolol and α-hydroxymetoprolol in individuals with different CYP2D6 genotypes.

Table 1: Pharmacokinetic Parameters of Metoprolol and α-Hydroxymetoprolol in Healthy Korean Volunteers with Different CYP2D6*10 Alleles Following a Single 100 mg Oral Dose of Metoprolol Tartrate. [8]

| CYP2D6 Genotype | Parameter | Metoprolol (Mean ± SD) | α-Hydroxymetoprolol (Mean ± SD) |

| 1/1 (n=6) | AUC₀→∞ (ng·h/mL) | 443.7 ± 168.1 | 1232.0 ± 311.2 |

| Cₘₐₓ (ng/mL) | 99.3 ± 40.2 | 204.8 ± 57.1 | |

| t₁/₂ (h) | 2.7 ± 0.5 | 5.4 ± 1.5 | |

| 1/10 (n=7) | AUC₀→∞ (ng·h/mL) | 995.6 ± 321.4 | 1344.0 ± 288.1 |

| Cₘₐₓ (ng/mL) | 183.4 ± 69.5 | 185.3 ± 42.6 | |

| t₁/₂ (h) | 3.2 ± 1.3 | 6.0 ± 1.4 | |

| 10/10 (n=5) | AUC₀→∞ (ng·h/mL) | 2545.3 ± 632.0 | 877.4 ± 103.4 |

| Cₘₐₓ (ng/mL) | 350.1 ± 101.6 | 102.1 ± 21.3 | |

| t₁/₂ (h) | 5.0 ± 1.1 | 10.5 ± 4.2 |

Table 2: Plasma Metoprolol Concentrations in Hypertensive Patients Based on CYP2D6 Phenotype. [7]

| CYP2D6 Phenotype | Number of Patients | Plasma Metoprolol Concentration (ng/mL, Mean ± SD) | Fold Increase vs. EM |

| Extensive Metabolizers (EM) | 169 | 85 ± 68 | 1.0 |

| Intermediate Metabolizers (IM) | 101 | 178 ± 117 | 2.1 |

| Poor Metabolizers (PM) | 11 | 391 ± 211 | 4.6 |

Experimental Protocols

Protocol 1: In Vivo CYP2D6 Phenotyping using Metoprolol

This protocol outlines the procedure for determining an individual's CYP2D6 phenotype by measuring metoprolol and α-hydroxymetoprolol concentrations in plasma or urine.

1. Subject Recruitment and Preparation:

- Recruit healthy volunteers or patients after obtaining informed consent.

- Subjects should abstain from any medication known to inhibit or induce CYP2D6 for at least one week prior to the study.

- Subjects should fast overnight before drug administration.

2. Drug Administration:

- Administer a single oral dose of 50-100 mg metoprolol tartrate with water.[8]

3. Sample Collection:

- Plasma: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours).[3][9]

- Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

- Urine: Collect urine over a specified period, typically 8 hours post-dose.[10] Measure the total volume and store an aliquot at -20°C until analysis.

4. Sample Analysis:

- Develop and validate a sensitive and specific analytical method for the simultaneous quantification of metoprolol and α-hydroxymetoprolol in plasma or urine. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[11][12]

5. Data Analysis and Phenotype Determination:

- Calculate the metabolic ratio (MR) of metoprolol to α-hydroxymetoprolol.

- Plasma MR: Can be calculated from the area under the plasma concentration-time curve (AUC) of metoprolol divided by the AUC of α-hydroxymetoprolol.

- Urinary MR: Calculated as the molar concentration of metoprolol divided by the molar concentration of α-hydroxymetoprolol in the collected urine.[1][2]

- Classify the subject's CYP2D6 phenotype based on the calculated MR. The cutoff values for different phenotypes may need to be established based on the study population.

Protocol 2: LC-MS/MS Method for Quantification of Metoprolol and α-Hydroxymetoprolol in Human Plasma

This protocol provides a general framework for the analytical quantification.

1. Preparation of Standards and Quality Controls:

- Prepare stock solutions of metoprolol, α-hydroxymetoprolol, and an appropriate internal standard (e.g., chlorpropamide) in a suitable solvent like methanol.[11]

- Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of the analytes.

2. Sample Preparation (Protein Precipitation):

- To a 50 µL plasma sample, add the internal standard.

- Add a protein precipitation agent (e.g., acetonitrile or ethyl acetate) to precipitate plasma proteins.[11]

- Vortex mix and then centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Use a suitable column (e.g., a C18 or a cyano column).[11]

- Employ an isocratic or gradient mobile phase, for example, a mixture of water and methanol containing a small percentage of formic acid to improve ionization.[11]

- Mass Spectrometry (MS/MS):

- Utilize an electrospray ionization (ESI) source in the positive ion mode.[11]

- Operate the mass spectrometer in the selected-reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for metoprolol, α-hydroxymetoprolol, and the internal standard for optimal selectivity and sensitivity.[11]

4. Method Validation:

- Validate the analytical method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

References

- 1. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome P450 2D6 phenotype and genotype in hypertensive patients on long-term therapy with metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of CYP2D6*10 on the pharmacokinetics of metoprolol in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on genotype and phenotype of novel CYP2D6 variants using pharmacokinetic and pharmacodynamic models with metoprolol as a substrate drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metoprolol alpha-hydroxylation is a poor probe for debrizoquine oxidation (CYP2D6) polymorphism in Jordanians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

Application Note: Quantitative Analysis of α-Hydroxymetoprolol in Human Dried Blood Spots by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of α-Hydroxymetoprolol, a primary metabolite of the widely prescribed beta-blocker metoprolol, from human dried blood spots (DBS). The method utilizes a simple and efficient extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This DBS-based method offers a minimally invasive alternative to traditional venous blood sampling, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Introduction

Metoprolol is a cardioselective β1-adrenergic blocking agent commonly used in the treatment of hypertension and other cardiovascular conditions. Its major active metabolite, α-Hydroxymetoprolol, contributes to the overall therapeutic effect. Monitoring the levels of both the parent drug and its metabolites is crucial for optimizing dosage and ensuring patient adherence.[1][2] Dried blood spot (DBS) sampling has emerged as a valuable technique in clinical and pharmaceutical analysis due to its numerous advantages, including reduced sample volume, ease of collection, and stability of analytes.[4][5][6] This application note presents a complete workflow for the extraction and quantification of α-Hydroxymetoprolol from DBS samples using LC-MS/MS.

Experimental Workflow

Caption: Experimental workflow for α-Hydroxymetoprolol analysis in DBS.

Materials and Reagents

-

α-Hydroxymetoprolol reference standard

-

α-Hydroxymetoprolol-d7 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Human whole blood (for calibration standards and quality controls)

-

Whatman 903 Protein Saver Cards or equivalent

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-